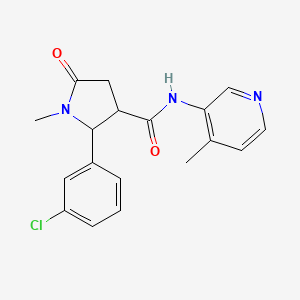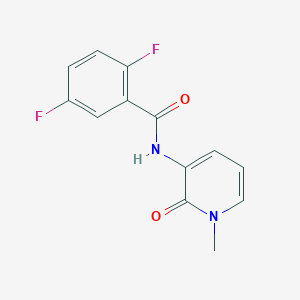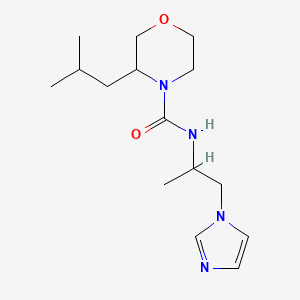![molecular formula C15H22N2O2 B7594704 [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B7594704.png)
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic organic compounds and has a molecular formula of C18H26N2O2.
Mecanismo De Acción
The mechanism of action of [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the inflammatory response. It is also believed to modulate the activity of neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for the treatment of inflammatory and neurological disorders. However, one limitation is that the synthesis of this compound is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone. One direction is to further study its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential use in the treatment of other diseases, such as cancer. Additionally, research could be done to develop more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone is a complex process that involves several steps. The starting materials for the synthesis are 2-methylpyridine-3-carboxylic acid and 2-amino-2-methylpropan-1-ol. The reaction is carried out in the presence of a catalyst and a solvent. The final product is obtained after several purification steps.
Aplicaciones Científicas De Investigación
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[3-(2-methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)9-13-10-19-8-7-17(13)15(18)14-5-4-6-16-12(14)3/h4-6,11,13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWKQBJMCVDUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCOCC2CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,2,3,4-Tetrahydronaphthalen-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7594675.png)
![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-3-propan-2-ylpiperazin-2-one](/img/structure/B7594698.png)




![3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7594726.png)